4-(2,6-Dichlorophenyl)-2-methylquinoline

Catalog No.
S12286383
CAS No.
M.F
C16H11Cl2N
M. Wt
288.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-Dichlorophenyl)-2-methylquinoline

Product Name

4-(2,6-Dichlorophenyl)-2-methylquinoline

IUPAC Name

4-(2,6-dichlorophenyl)-2-methylquinoline

Molecular Formula

C16H11Cl2N

Molecular Weight

288.2 g/mol

InChI

InChI=1S/C16H11Cl2N/c1-10-9-12(11-5-2-3-8-15(11)19-10)16-13(17)6-4-7-14(16)18/h2-9H,1H3

InChI Key

KJZAAUTXNLJVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=C(C=CC=C3Cl)Cl

4-(2,6-Dichlorophenyl)-2-methylquinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure which includes a quinoline core substituted with a dichlorophenyl group at the 4-position and a methyl group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and chemical reactivity.

4-(2,6-Dichlorophenyl)-2-methylquinoline can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced quinoline derivatives.
  • Nucleophilic Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
  • Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
  • Substitution: Amines, thiols, organometallic reagents.

The biological activity of 4-(2,6-Dichlorophenyl)-2-methylquinoline has been explored in various studies. It exhibits significant potential as an antimicrobial agent and has shown activity against certain cancer cell lines. The compound's mechanism of action involves interacting with specific molecular targets, inhibiting enzymes and receptors that are crucial for cellular functions. This interference may affect pathways such as DNA replication and protein synthesis, contributing to its biological effects.

The synthesis of 4-(2,6-Dichlorophenyl)-2-methylquinoline typically involves:

  • Starting Materials: The synthesis begins with 2-methylquinoline and 2,6-dichlorobenzene.
  • Reaction Conditions: The reaction is performed under reflux conditions with a suitable catalyst (e.g., palladium on carbon) and a base (e.g., potassium carbonate).
  • Procedure: The mixture is heated to approximately 150°C for several hours to facilitate the coupling reaction that yields the desired product.

In industrial settings, continuous flow reactors may be employed to enhance production efficiency and product quality.

4-(2,6-Dichlorophenyl)-2-methylquinoline finds applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being investigated for potential use in developing new antimicrobial and anticancer drugs.
  • Material Science: Its unique chemical properties make it suitable for use in creating novel materials with specific functionalities.

Interaction studies of 4-(2,6-Dichlorophenyl)-2-methylquinoline have focused on its binding affinity with various biological targets. Research indicates that the compound can effectively bind to certain enzymes and receptors, leading to inhibition of their activity. These interactions are crucial for understanding the compound's therapeutic potential and guiding further drug development efforts.

Several compounds share structural similarities with 4-(2,6-Dichlorophenyl)-2-methylquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Chlorophenyl)-2-methylquinolineContains a chlorophenyl groupLess potent in biological assays compared to 4-(2,6-Dichlorophenyl)-2-methylquinoline
4-(Bromophenyl)-2-methylquinolineContains a bromophenyl groupExhibits different reactivity patterns
6-Methyl-4-(trifluoromethyl)quinolineContains a trifluoromethyl groupEnhanced lipophilicity affecting bioavailability
8-MethylquinolineLacks substitution at the 4-positionServes as a simpler model for studying quinoline chemistry

The uniqueness of 4-(2,6-Dichlorophenyl)-2-methylquinoline lies in its specific dichlorophenyl substitution which enhances its biological activity compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry.

The molecular architecture of 4-(2,6-dichlorophenyl)-2-methylquinoline is defined by a bicyclic quinoline system (C$$9$$H$$7$$N) modified with two substituents: a methyl group (-CH$$_3$$) at position 2 and a 2,6-dichlorophenyl moiety at position 4. The IUPAC name, 4-(2,6-dichlorophenyl)-2-methylquinoline, reflects this substitution pattern, adhering to numbering conventions that prioritize the quinoline nitrogen at position 1.

Molecular and Structural Data

PropertyValue
Molecular formulaC$${16}$$H$${11}$$Cl$$_2$$N
Molecular weight288.18 g/mol
SMILESCc1nc2c(cccc2)c(c1)c3c(Cl)c(Cl)ccc3
Key structural features- Quinoline core
- Electron-withdrawing Cl substituents
- Methyl group enhancing lipophilicity

The planar quinoline ring facilitates π-π interactions, while the dichlorophenyl group introduces steric bulk and electronic effects that influence reactivity. Crystallographic studies of analogous compounds, such as 4-(2,6-dichlorostyryl)-2-methylquinoline, reveal intermolecular stacking distances of ~3.86 Å, underscoring the role of aromatic systems in solid-state packing.

Historical Context in Quinoline Derivative Research

Quinoline derivatives have been integral to organic chemistry since their isolation from coal tar in the 19th century. The introduction of halogenated and alkyl-substituted quinolines emerged prominently in the mid-20th century, driven by their pharmacological potential. For instance, 4-methylquinoline, a simpler analog, saw early use as a precursor in antimalarial drug synthesis.

The specific incorporation of dichlorophenyl groups into quinoline systems gained traction in the 1980s, coinciding with advancements in cross-coupling reactions. These modifications aimed to enhance biological activity by leveraging chlorine’s electron-withdrawing effects to modulate electronic density at critical positions. The Friedlander reaction, a classical method for quinoline synthesis, has been adapted to produce 4-arylquinolines through condensation of 2-aminobenzaldehyde derivatives with ketones bearing aryl groups.

Significance in Heterocyclic Chemistry

4-(2,6-Dichlorophenyl)-2-methylquinoline exemplifies the strategic functionalization of heterocycles to tailor physicochemical and biological properties. The dichlorophenyl group at position 4 exerts pronounced electronic effects:

  • Electron withdrawal: Chlorine atoms reduce electron density at the quinoline ring, enhancing susceptibility to electrophilic attack at positions ortho and para to the nitrogen.
  • Steric hindrance: The bulky aryl group influences regioselectivity in subsequent reactions, favoring substitutions at less hindered sites.

The methyl group at position 2 contributes to:

  • Lipophilicity: Increased hydrophobic character improves membrane permeability, a critical factor in drug design.
  • Conformational stability: Steric interactions between the methyl and adjacent substituents restrict rotational freedom, stabilizing specific conformers.

These attributes make the compound a valuable scaffold for developing antimicrobial and anticancer agents, as halogenated quinolines often interact with DNA topoisomerases and microbial enzymes. Furthermore, its synthetic versatility enables derivatization at multiple positions, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Exact Mass

287.0268547 g/mol

Monoisotopic Mass

287.0268547 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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